molecular formula C23H25N5O4S B6572697 ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 921858-74-4

ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572697
CAS No.: 921858-74-4
M. Wt: 467.5 g/mol
InChI Key: BWZOTCDMYAPASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16272547 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation and Reduction: It could undergo oxidation at the ethoxy group, possibly yielding aldehydes or carboxylic acids. Reduction might not be a primary pathway unless targeting specific functional groups.

  • Substitution Reactions: The compound's aromatic rings may participate in electrophilic substitution, especially at activated positions.

  • Common Reagents and Conditions: Typical conditions might include acidic or basic catalysts for substitution reactions, or oxidizing agents like potassium permanganate for oxidation processes.

  • Major Products: The products depend on the specific reagents and conditions used, but could include various functionalized derivatives of the parent compound.

Scientific Research Applications

  • Chemistry: It could serve as a building block in the synthesis of more complex molecules.

  • Biology: Potentially useful as a probe or ligand in studying protein interactions, given its triazole core.

  • Medicine: It may have potential as a pharmacophore in drug development, possibly targeting specific biological pathways.

  • Industry: Could be used in material science for developing new polymers or coatings, given its structural complexity.

Mechanism of Action

  • The specific mechanism by which this compound exerts its effects would depend on its target.

  • Molecular targets and pathways: It could interact with enzymes or receptors, given the triazole moiety which often mimics natural substrates.

Comparison with Similar Compounds

  • Similar compounds: Other imidazo[2,1-c][1,2,4]triazoles, benzoate esters, or ethoxyphenyl derivatives.

  • Uniqueness: This compound stands out due to its combined functional groups, potentially offering unique interactions in biological systems or material properties.

That’s just a taste; obviously, there’s a lot more to explore. Want me to go deeper into any specific aspect?

Biological Activity

Ethyl 2-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits a unique structure that includes:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for its pharmacological properties.
  • Ethoxyphenyl group : Contributes to the compound's lipophilicity and biological interactions.
  • Sulfanyl linkage : Plays a crucial role in the compound's reactivity and biological activity.

The molecular formula of the compound is C20H20N6O3SC_{20}H_{20}N_6O_3S, with a molecular weight of 424.5 g/mol.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways leading to significant biological responses:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit substantial antimicrobial properties. Studies have shown that derivatives of this compound demonstrate:

  • Antibacterial Activity : Effective against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity : Displaying efficacy against fungi such as Candida albicans and Aspergillus fumigatus .

A summary of antimicrobial activity is presented in the table below:

MicroorganismActivity (MIC in μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Candida albicansVaries

Anticancer Potential

The imidazo[2,1-c][1,2,4]triazole derivatives have also been explored for their anticancer properties. Various studies have reported cytotoxic effects against cancer cell lines:

  • Mechanism : Induction of apoptosis and inhibition of cell proliferation.
  • Efficacy : Some derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.

Case Studies

Several studies have documented the synthesis and evaluation of this compound along with its analogues:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial and antifungal activities. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the imidazole ring significantly affects potency .

Properties

IUPAC Name

ethyl 2-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-31-17-11-9-16(10-12-17)27-13-14-28-22(27)25-26-23(28)33-15-20(29)24-19-8-6-5-7-18(19)21(30)32-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOTCDMYAPASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.